molecular formula C8H9BrN2O B12986695 2-bromo-N-(4-methylpyridin-2-yl)acetamide

2-bromo-N-(4-methylpyridin-2-yl)acetamide

Cat. No.: B12986695
M. Wt: 229.07 g/mol
InChI Key: UXHQUFQQZJDQGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methylpyridin-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as ethanol or water, under controlled temperature and pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-bromo-N-(4-methylpyridin-2-yl)acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring and the presence of the acetamide group.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H9BrN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12)

InChI Key

UXHQUFQQZJDQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CBr

Origin of Product

United States

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